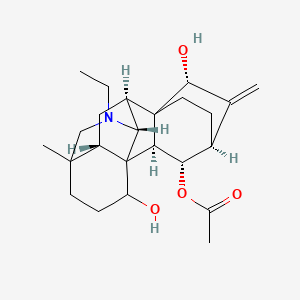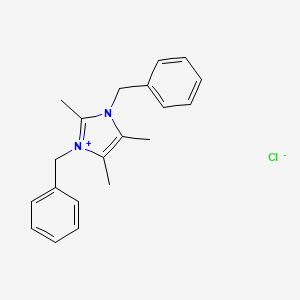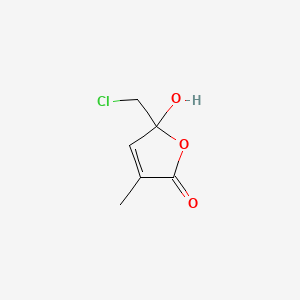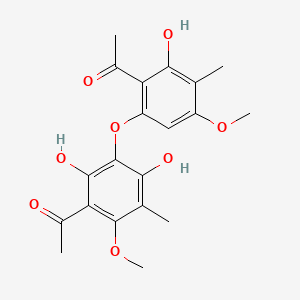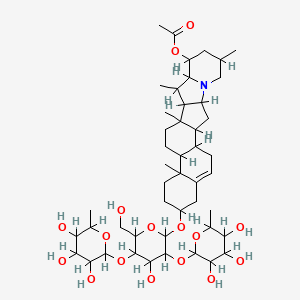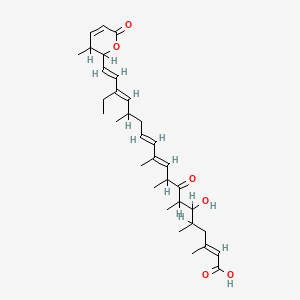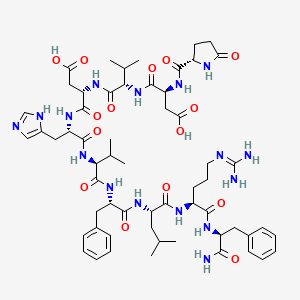
Leucomyosuppressin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Leucomyosuppressin is a synthetic peptide composed of the amino acids pyrrolysine, aspartic acid, valine, histidine, phenylalanine, leucine, and arginine. This peptide is known for its role in various biochemical and physiological processes, particularly in neurobiology and muscle contraction.
Mechanism of Action
Target of Action
Leucomyosuppressin primarily targets the neuromuscular junctions in insects . It has been found to inhibit evoked transmitter release at these sites, affecting the communication between nerve cells and muscle cells .
Mode of Action
This compound interacts with its targets by binding to specific receptors on the neuromuscular junctions . This binding inhibits the release of neurotransmitters, which are chemicals that transmit signals from a neuron to a target cell across a synapse . As a result, the spontaneous contractions of the insect’s lower digestive tract are suppressed .
Biochemical Pathways
It is known that the peptide can inhibit the spontaneous contractions of the cockroach’s hindgut . This suggests that it may play a role in the regulation of gut motility and food intake in insects .
Result of Action
The primary result of this compound’s action is the inhibition of spontaneous contractions of the insect’s lower digestive tract . This can lead to an accumulation of food in the foregut, which may inhibit food intake due to the persistence of signals from gut stretch receptors . In addition, it has been found to inhibit food intake in a dose-dependent manner .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the feeding pattern of the adult female of Blattella germanica peaks in the middle of the vitellogenic cycle . This suggests that the peptide’s action may be modulated by the insect’s reproductive cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucomyosuppressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
Leucomyosuppressin can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized, particularly at the histidine and phenylalanine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
Leucomyosuppressin has several scientific research applications:
Neurobiology: This peptide is studied for its role in modulating neural activity and neurotransmitter release.
Muscle Contraction: It has been shown to influence muscle contraction, particularly in invertebrates like locusts.
Cardiovascular Research: The peptide exhibits cardioinhibitory properties, making it a subject of interest in cardiovascular studies.
Drug Development: Its ability to modulate biological processes makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
FMRFamide: A neuropeptide with similar functions in modulating muscle contraction and neural activity.
SchistoFLRFamide: Another peptide with comparable cardioinhibitory and neuromodulatory properties.
Uniqueness
Leucomyosuppressin is unique due to its specific amino acid sequence, which confers distinct biological activities. Its ability to modulate both neural and muscular functions sets it apart from other peptides.
Properties
CAS No. |
106884-19-9 |
|---|---|
Molecular Formula |
C59H84N16O15 |
Molecular Weight |
1257.4 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)/t36?,37-,38+,39+,40-,41?,42-,43-,47-,48-/m0/s1 |
InChI Key |
RFZUUYLDHNDZQI-XOHVDFTBSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC(CCCN=C(N)N)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XDVDHVFLRF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucomyosuppressin; p-Glu-asp-val-asp-his-val-phe-leu-arg-phe-NH2; |
Origin of Product |
United States |
Q1: What is the primary target of LMS and how does it exert its myoinhibitory effect?
A1: While the precise molecular target of LMS remains to be fully elucidated, research suggests it acts directly on visceral muscles, potentially through G protein-coupled receptors []. Studies on the cockroach Leucophaea maderae revealed LMS's ability to inhibit both foregut and hindgut motility, impacting their spontaneous contractile activity [, ].
Q2: Does LMS influence the release of neurotransmitters at neuromuscular junctions?
A2: Yes, research indicates that LMS can inhibit evoked transmitter release at the neuromuscular junction of the mealworm []. This suggests a potential role for LMS in modulating synaptic transmission in insects.
Q3: How does LMS impact feeding behavior in insects?
A3: Studies on the German cockroach, Blattella germanica, have identified LMS as a potential inhibitor of food intake []. This finding suggests a role for LMS in regulating feeding behaviors and satiety in insects.
Q4: What is the molecular formula and weight of LMS?
A4: The molecular formula of LMS is C45H68N14O12S. Its molecular weight is 1185.28 g/mol.
Q5: Is there any spectroscopic data available for LMS?
A5: While the provided research papers primarily focus on biological activity and distribution of LMS, structural characterization using techniques like NMR or mass spectrometry would be necessary to obtain detailed spectroscopic data.
Q6: Is LMS susceptible to degradation by enzymes found in insects?
A6: Yes, research demonstrates that enzymes present in the hemolymph and midgut of Lacanobia oleracea and Spodoptera littoralis larvae can degrade LMS []. This susceptibility to enzymatic degradation is a crucial factor to consider for potential insecticidal applications.
Q7: How does the mode of administration (injection vs. feeding) affect LMS activity?
A7: Studies on Lacanobia oleracea larvae showed that injecting LMS significantly reduced weight gain and increased mortality, while feeding it had no such effects []. This difference highlights the importance of delivery method, likely due to enzymatic degradation of LMS in the insect gut during feeding.
Q8: Does LMS possess any inherent catalytic activity?
A8: LMS is a neuropeptide and primarily functions as a signaling molecule. No catalytic properties have been reported for LMS.
Q9: Have there been any computational studies conducted to understand LMS interactions with its target?
A9: While the research papers provided do not delve into computational modeling of LMS, such approaches could be valuable in elucidating its binding mode and interactions with potential receptors.
Q10: How do structural modifications of LMS affect its biological activity?
A10: Research on Leucophaea maderae demonstrated that N-terminally truncated analogs of Met-callatostatins, peptides structurally related to LMS, were inactive in inhibiting foregut motility []. This finding underscores the importance of the N-terminal region for LMS activity.
Q11: What are the current strategies for improving LMS stability, particularly in the context of potential biopesticide applications?
A11: While the provided research focuses on fundamental aspects of LMS, future studies could explore formulation strategies like encapsulation or conjugation with carrier proteins to enhance its stability and bioavailability for agricultural applications.
Q12: Are there any other known insect myoinhibitory peptides with similar effects to LMS?
A29: Yes, peptides like proctolin and FMRFamide have also demonstrated myomodulatory activity in insects [, ]. Comparing the efficacy and target specificity of these peptides with LMS could be valuable in developing targeted pest control strategies.
Q13: Could plant lectins, known for their insecticidal properties, be considered as alternatives to LMS?
A30: Research suggests that garlic bulb lectins show insecticidal activity against hemipteran insects, highlighting their potential as biopesticides []. While their mechanism of action might differ from LMS, exploring their efficacy in comparison to LMS could be beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



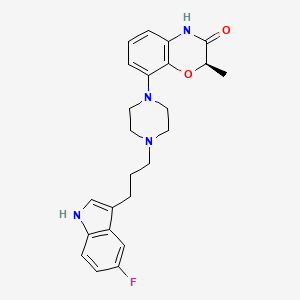
![Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc](/img/structure/B1674730.png)
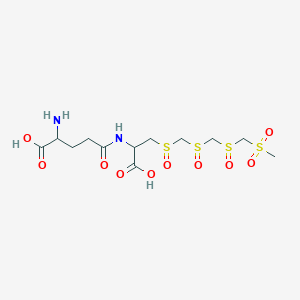
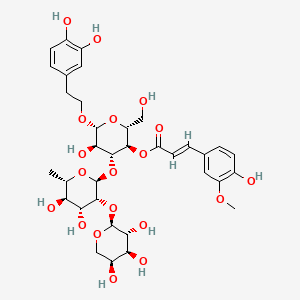
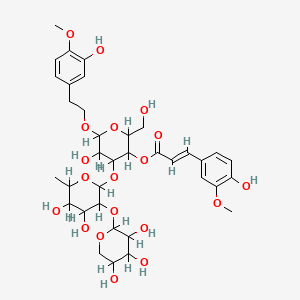

![(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1674738.png)
